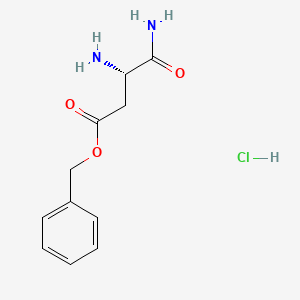

H-Asp(obzl)-NH2 hcl

Beschreibung

Significance of Aspartic Acid Derivatives in Chemical Biology and Synthesis

Aspartic acid, a non-essential amino acid, is a fundamental component in numerous biological processes, including protein biosynthesis and neurotransmission. mdpi.comwikipedia.orgnih.gov Its derivatives are widely utilized as building blocks for the synthesis of peptides and as intermediates in the production of other biologically active compounds. ontosight.aiontosight.ai In chemical biology, these derivatives are crucial for creating modified peptides with enhanced properties, such as increased stability, improved biological activity, and better tissue distribution. sigmaaldrich.com The ability to modify the side chain of aspartic acid allows for the design of peptidomimetics that can interact with biological targets with high specificity. sigmaaldrich.com This has significant implications for drug development, as many therapeutic peptides and their analogs are derived from such modified amino acids. sigmaaldrich.com

H-Asp(obzl)-NH2 HCl as a Fundamental Building Block in Research

This compound serves as a key building block in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS). The benzyl (Bzl) group provides temporary protection for the side-chain carboxylic acid of the aspartic acid residue. This protection is essential to prevent unwanted side reactions during the peptide coupling steps. altabioscience.com The free amino group allows for its direct incorporation into a growing peptide chain, while the C-terminal amide is a common feature in many biologically active peptides. The benzyl ester can be selectively removed under specific conditions, typically through hydrogenolysis, which does not affect other protecting groups like Boc or Fmoc, allowing for orthogonal protection strategies. ub.edu This makes this compound a versatile tool for synthesizing complex peptides with defined sequences and functionalities.

Historical Context of Protected Amino Acids in Peptide Synthesis Methodologies

The development of peptide synthesis has been intrinsically linked to the evolution of protecting group chemistry. In the early days of peptide chemistry, the lack of effective protecting groups made the synthesis of even simple peptides a formidable challenge. brieflands.com A major breakthrough came with the introduction of the carbobenzoxy (Cbz or Z) group by Bergmann and Zervas in 1932, which allowed for the reversible protection of the α-amino group. nih.govwikipedia.org This innovation paved the way for the synthesis of more complex peptides.

The advent of solid-phase peptide synthesis (SPPS) by Bruce Merrifield in 1963 revolutionized the field. nih.govpeptide.com SPPS relies on anchoring the C-terminal amino acid to a solid support and then sequentially adding N-α-protected amino acids. peptide.com This methodology necessitated the development of a diverse array of protecting groups for both the α-amino group and the side chains of trifunctional amino acids. The tert-butyloxycarbonyl (Boc) group, introduced in the 1950s, and the 9-fluorenylmethoxycarbonyl (Fmoc) group, introduced by Carpino and Han in 1970, became the cornerstones of two major orthogonal SPPS strategies. altabioscience.comnih.govwikipedia.orgpeptide.com The use of side-chain protecting groups, such as the benzyl group in this compound, is a direct legacy of these foundational developments, enabling the precise and efficient synthesis of peptides that are crucial for research and therapeutic applications.

Eigenschaften

IUPAC Name |

benzyl (3S)-3,4-diamino-4-oxobutanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O3.ClH/c12-9(11(13)15)6-10(14)16-7-8-4-2-1-3-5-8;/h1-5,9H,6-7,12H2,(H2,13,15);1H/t9-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STBSUQZEDYTKDV-FVGYRXGTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)CC(C(=O)N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)C[C@@H](C(=O)N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for H-asp Obzl -nh2 Hcl and Its Derivatives

Strategies for Alpha-Amide and Beta-Benzyl Ester Formation

The formation of the α-amide and β-benzyl ester of aspartic acid requires strategic chemical manipulations to ensure regioselectivity and prevent unwanted side reactions.

Direct Amidation Approaches from N-Protected Aspartic Acid Derivatives

Direct amidation of the α-carboxyl group of an N-protected aspartic acid derivative is a common strategy. This typically involves the use of coupling reagents to activate the carboxylic acid, making it susceptible to nucleophilic attack by an amine. A variety of reagents have been developed for this purpose, including carbodiimides like DCC (dicyclohexylcarbodiimide) and EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), as well as phosphonium and uronium salts like PyBOP and HBTU. rsc.org The use of these reagents often requires careful control of reaction conditions to minimize racemization and side reactions. organic-chemistry.org

Recent advancements have explored the use of borate esters, such as B(OCH2CF3)3, for the direct amidation of unprotected amino acids. tomsheppard.inforsc.org This method offers the advantage of avoiding protecting group chemistry, which can streamline the synthetic process. tomsheppard.inforsc.org However, for difunctional amino acids like aspartic acid, this can lead to the formation of diamides if an excess of the amine and borate reagent is used. tomsheppard.info Another approach involves the use of Lewis acid catalysts like titanium tetrafluoride (TiF4), which has shown to be effective in promoting the direct amidation of N-protected amino acids. rsc.org

Enzymatic methods using lipases have also been investigated for direct amidation. While challenging, some lipases can catalyze the amidation of unprotected amino acids, offering a more sustainable and selective alternative to chemical methods. rsc.org

Esterification and Subsequent Amidation Sequences

An alternative and often preferred route involves a multi-step sequence of esterification followed by amidation. In this approach, the β-carboxyl group of aspartic acid is first esterified with benzyl alcohol. This can be achieved through various methods, including Fischer esterification using an acid catalyst like p-toluenesulfonic acid. google.com To prevent self-polymerization and other side reactions, the α-amino group is typically protected prior to esterification.

Once the β-benzyl ester is formed, the α-carboxyl group can be selectively converted to an amide. This often involves the initial protection of the α-amino group, followed by activation of the α-carboxyl group with a coupling reagent and subsequent reaction with ammonia or an amine. google.com A common method involves the use of a cation-exchange resin to activate the amino acid for esterification and subsequent amidation. google.com The resin-based method can simplify purification and improve yields. google.com

Protecting Group Chemistry in H-Asp(obzl)-NH2 HCl Synthesis

Protecting groups are essential tools in peptide synthesis to ensure that reactions occur at the desired functional group. organic-chemistry.org The synthesis of this compound relies on a careful selection and manipulation of protecting groups.

Stability and Orthogonality of the Benzyl Ester (OBzl) Protecting Group

The benzyl (Bzl) group is a widely used protecting group for the side-chain carboxyl function of aspartic acid. It offers good stability under the basic conditions used for the removal of the Fmoc (9-fluorenylmethyloxycarbonyl) group, a common α-amino protecting group in solid-phase peptide synthesis (SPPS). iris-biotech.de This stability allows for the selective deprotection of the α-amino group while the β-carboxyl group remains protected. iris-biotech.de

The concept of orthogonality is crucial here, meaning that different protecting groups can be removed under distinct chemical conditions without affecting each other. iris-biotech.delibretexts.org The Boc/OBzl (tert-butyloxycarbonyl/benzyl) protection scheme is another common strategy, though it is not strictly orthogonal as both groups are acid-labile. iris-biotech.de However, their differential lability to acids allows for selective removal. The benzyl ester is generally stable to the milder acidic conditions used to remove the Boc group but can be cleaved with stronger acids like hydrogen fluoride (HF) or through hydrogenolysis. iris-biotech.deorganic-chemistry.org

The stability of the benzyl ester can be modified by introducing substituents on the phenyl ring. Electron-withdrawing groups increase its stability towards acids, while electron-donating groups enhance its acid lability. thieme-connect.de

Role of the Hydrochloride Salt in Amino Group Activation for Further Derivatization

The hydrochloride (HCl) salt of H-Asp(obzl)-NH2 plays a significant role in its utility as a synthetic building block. The formation of the hydrochloride salt protonates the free α-amino group, converting it into an ammonium salt (R-NH3+). researchgate.net This protonation serves several key purposes:

Prevention of Unwanted Reactions: The positive charge on the ammonium group deactivates it towards nucleophilic reactions, preventing self-condensation or reaction with other electrophiles during subsequent synthetic steps. researchgate.net

Improved Solubility: The salt form often enhances the solubility of the amino acid derivative in certain solvents used in synthesis.

Activation for Subsequent Coupling: While seemingly counterintuitive, the hydrochloride salt can facilitate the subsequent coupling of the amino acid derivative. In a typical peptide coupling reaction, a base is added to neutralize the hydrochloride salt, liberating the free amine in situ to react with an activated carboxylic acid. This controlled release of the nucleophilic amine can help to minimize side reactions. nih.gov The presence of the salt also helps to maintain the protonated state of other functional groups, which can be important for preventing side reactions like oxidation. google.com

Deprotection Strategies for the Benzyl Ester in Academic Synthesis

The removal of the benzyl ester protecting group is a critical final step in many synthetic routes. Several methods are employed in academic and industrial settings:

Hydrogenolysis: This is one of the most common and mildest methods for cleaving benzyl esters. libretexts.orgorganic-chemistry.org The reaction is typically carried out using a palladium catalyst (e.g., Pd/C) and a source of hydrogen, such as hydrogen gas or a hydrogen donor like formic acid or 1,4-cyclohexadiene. organic-chemistry.orgresearchgate.net This method is highly chemoselective, leaving most other protecting groups and functional groups intact. organic-chemistry.org

Acidolysis: Strong acids such as hydrogen fluoride (HF), trifluoroacetic acid (TFA), or hydrogen bromide (HBr) in acetic acid can cleave benzyl esters. iris-biotech.de The choice of acid and reaction conditions can be tuned to achieve selective deprotection. However, these harsh acidic conditions can sometimes lead to side reactions. wiley-vch.de

Other Reagents: Other reagents have been developed for the chemoselective cleavage of benzyl esters. For instance, nickel boride has been shown to cleave benzyl esters without affecting other ester types or benzyl ethers. researchgate.net More recently, visible-light-catalyzed debenzylation methods have emerged as a greener alternative. researchgate.net

Novel Synthetic Routes and Process Optimization for this compound

The synthesis of L-Asparagine β-benzyl ester hydrochloride, or this compound, a key intermediate in peptide chemistry, requires careful optimization to ensure high yield, purity, and stereochemical integrity. Research has focused on developing scalable laboratory procedures that are both efficient and minimize side reactions.

The primary route to this compound involves the strategic protection of L-aspartic acid, followed by amidation of the α-carboxyl group and subsequent deprotection. A common and scalable laboratory approach begins with an N-terminally protected L-aspartic acid β-benzyl ester, such as Boc-Asp(OBzl)-OH or Fmoc-Asp(OBzl)-OH.

The synthesis proceeds through the amidation of the free α-carboxyl group. This is typically achieved by activating the carboxylic acid using a coupling reagent and then reacting it with an ammonia source. A widely used method involves the formation of an active ester or using carbodiimide-based coupling agents. For instance, N-(tert-Butoxycarbonyl)-L-aspartic acid β-benzyl ester (Boc-Asp(OBzl)-OH) can be converted to its corresponding amide, Boc-Asp(OBzl)-NH2.

The final step is the removal of the N-terminal protecting group. In the case of the Boc group, this is efficiently accomplished by treatment with a strong acid, such as hydrogen chloride (HCl) in an anhydrous organic solvent like dioxane or diethyl ether. This one-pot deprotection and salt formation yields the desired this compound in high purity.

The table below outlines a typical, optimized laboratory procedure for this transformation.

| Step | Reactant(s) | Reagents | Solvent(s) | Key Conditions | Product |

| 1. Amidation | Boc-Asp(OBzl)-OH | Isobutyl chloroformate, N-Methylmorpholine (NMM), Ammonia | Tetrahydrofuran (THF) | Activation at -15°C followed by reaction with aqueous ammonia. | Boc-Asp(OBzl)-NH2 |

| 2. Deprotection | Boc-Asp(OBzl)-NH2 | 4M HCl in Dioxane | Dioxane | Stirring at room temperature for 1-2 hours. | This compound |

This process is highly scalable and has been optimized to minimize the formation of impurities, making it suitable for both laboratory and larger-scale production.

A significant challenge in the synthesis of aspartic acid derivatives is the propensity for racemization at the α-carbon. The primary mechanism for this loss of stereochemical integrity is the formation of a succinimide, or aspartimide, intermediate. This side reaction is particularly prevalent when the aspartic acid residue is activated for coupling, especially in peptide synthesis.

The formation of the aspartimide ring is catalyzed by both acid and base and involves the intramolecular cyclization of the aspartyl residue, where the backbone amide nitrogen attacks the side-chain carbonyl group of the benzyl ester. This cyclic intermediate is symmetrical and can be opened by nucleophiles at either of the two carbonyl carbons, leading to a mixture of α- and β-aspartyl peptides and, crucially, resulting in racemization.

Several strategies have been developed to suppress aspartimide formation and preserve the stereochemistry:

Use of Additives: The addition of certain reagents during the coupling step can significantly reduce the rate of aspartimide formation. For example, the use of 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) can help to minimize this side reaction.

Optimized Coupling Conditions: Lowering the reaction temperature and carefully controlling the stoichiometry of the coupling reagents can also limit the extent of succinimide formation. The choice of coupling reagent is also critical; for instance, diisopropylcarbodiimide (DIC) is often favored.

Protecting Group Strategies: While the β-benzyl (obzl) ester is common, alternative protecting groups that are more sterically hindering or possess different electronic properties can be employed to disfavor the intramolecular cyclization. However, for the synthesis of this specific compound, managing conditions is the more relevant approach.

The table below compares different conditions and their effectiveness in preventing racemization during the synthesis of related aspartyl-containing peptides.

| Strategy | Condition/Reagent | Effect on Racemization | Reference |

| Additive Use | Addition of 1-hydroxybenzotriazole (HOBt) | Suppresses succinimide formation by forming a less reactive active ester. | |

| Temperature Control | Lowering reaction temperature to 0°C or below | Reduces the rate of the intramolecular cyclization reaction. | |

| Solvent Choice | Using non-polar solvents like Dichloromethane (DCM) | Can slow the rate of the base-catalyzed side reaction compared to polar aprotic solvents like DMF. |

By implementing these control measures, the synthesis of this compound can be conducted with a high degree of stereochemical purity, ensuring the production of the desired L-enantiomer.

Applications of H-asp Obzl -nh2 Hcl in Peptide Synthesis Research

Integration into Solid-Phase Peptide Synthesis (SPPS)

Solid-Phase Peptide Synthesis (SPPS), a technique developed by Bruce Merrifield, revolutionized peptide chemistry by anchoring the C-terminal amino acid to an insoluble resin support. iris-biotech.de This allows for the use of excess reagents to drive reactions to completion, with purification simplified to washing and filtration steps. iris-biotech.depeptide.com H-Asp(obzl)-NH2 HCl is particularly suited for specific SPPS methodologies, primarily those employing the Boc/Bzl protection scheme.

Role in Boc/Bzl SPPS Strategies

The Boc/Bzl strategy is a foundational approach in SPPS that utilizes the tert-butyloxycarbonyl (Boc) group for temporary protection of the α-amino group and benzyl-based groups for more permanent side-chain protection. peptide.compeptide.com This protection scheme is not strictly orthogonal because both protecting groups are acid-labile. peptide.comiris-biotech.de However, it is highly practical due to the differential acid lability: the Boc group is removed with moderate acids like trifluoroacetic acid (TFA), while the benzyl (Bzl) group requires strong acids like hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA) for cleavage. peptide.comslideshare.net

In this context, this compound, after its N-terminal is protected with a Boc group (forming Boc-Asp(OBzl)-NH2), serves as a key building block. The benzyl ester on the aspartic acid side chain is stable during the repetitive TFA treatment cycles needed to deprotect the N-terminus for chain elongation. peptide.com This stability prevents premature deprotection and unwanted side reactions at the carboxyl side chain. The Bzl group remains intact until the final step, where the completed peptide is cleaved from the resin support using a strong acid like HF, which simultaneously removes the Bzl and other side-chain protecting groups. peptide.comgoogle.com

Table 1: Comparison of Common SPPS Strategies and the Role of Aspartate Protection

| Feature | Boc/Bzl Strategy | Fmoc/tBu Strategy |

| Nα-Protection | Boc (tert-butyloxycarbonyl) | Fmoc (9-fluorenylmethyloxycarbonyl) |

| Nα-Deprotection | Moderate Acid (e.g., TFA) | Base (e.g., Piperidine) |

| Side-Chain Protection | Benzyl-based (e.g., Bzl, ClZ) | tert-Butyl-based (e.g., tBu, OtBu) |

| Final Cleavage | Strong Acid (e.g., HF, TFMSA) | Acid (e.g., TFA) |

| Common Aspartate Derivative | Boc-Asp(OBzl)-OH | Fmoc-Asp(OtBu)-OH |

| Role of this compound | Can be N-terminally protected and incorporated directly. The OBzl group is compatible with the repetitive TFA deprotection steps. peptide.comslideshare.nettu-darmstadt.de | Not directly compatible due to the Bzl group's stability and potential side reactions under basic Fmoc deprotection conditions. |

Considerations for On-Resin Modifications Involving Asp(OBzl) Residues

On-resin modification of specific amino acid side chains allows for the synthesis of complex peptides, such as labeled or cyclized peptides, and requires an orthogonal protecting group strategy. acs.orgnih.gov While the primary use of Asp(OBzl) is within the Boc/Bzl framework, its unique deprotection condition (hydrogenolysis) offers a third degree of orthogonality in certain contexts. acs.orgnih.gov

For instance, in a synthesis employing acid-labile (tBu) and base-labile (Fmoc) groups, a Bzl-protected aspartate side chain can be selectively deprotected. nih.gov This is achieved through Pd-catalyzed hydrogenation, which cleaves the Bzl group without affecting the tBu, Fmoc, or resin linkage. acs.orgnih.gov This selective deprotection exposes the side-chain carboxylic acid, enabling its modification—such as amidation or esterification—directly on the resin before the peptide synthesis is completed or globally deprotected.

A significant challenge associated with aspartic acid residues in peptide synthesis is the formation of an aspartimide intermediate. This side reaction is particularly prevalent under the basic conditions used for Fmoc deprotection and can also occur during cleavage. peptide.comnih.gov While less of a concern during the acidic Nα-deprotection steps of a Boc/Bzl synthesis, care must be taken during any subsequent on-resin manipulations that involve basic reagents. To mitigate this, researchers may choose an adjacent amino acid that sterically hinders the cyclization, such as proline. nih.gov

Utilization in Solution-Phase Peptide Synthesis

Solution-phase peptide synthesis, though often more labor-intensive than SPPS, remains a critical method, especially for large-scale production and the synthesis of protected peptide fragments for segment condensation. researchgate.netpolypeptide.com this compound is a versatile reagent in this approach.

Segment Condensation and Fragment Synthesis of Complex Peptides

For the synthesis of large proteins or complex peptides, a common strategy is to prepare smaller, protected peptide fragments (segments) in solution and then ligate them together. thieme-connect.de this compound can be used as the C-terminal residue of such a fragment, or it can be incorporated within the peptide chain. The benzyl ester provides robust protection for the aspartate side chain throughout the multiple coupling and purification steps required to build the fragment. oup.com

The synthesis of complex therapeutic peptides like Atosiban and Desmopressin has been successfully achieved using solution-phase strategies involving the condensation of protected fragments. polypeptide.com This approach allows for the purification of intermediates at each stage, ensuring the high purity of the final product, a critical requirement for therapeutic agents.

Preparation of Protected Peptide Intermediates

This compound is frequently used in the stepwise synthesis of protected peptide intermediates in solution. oup.com The Boc/Bzl protection strategy is often preferred for solution-phase synthesis because it avoids the strong basic conditions of Fmoc chemistry, and the intermediates are often more crystalline and easier to purify. researchgate.net

A notable example is the rapid "hold-in-solution" synthesis of a protected angiotensin II analog, Z-Asp(OBzl)–Arg(NO₂)–Val-Tyr(Bzl)-Ile-His(Bzl)-Pro-Phe-OBzl. oup.com In this method, the growing peptide chain is elongated stepwise in an organic solvent, with extractive workups after each coupling and deprotection step. The use of Asp(OBzl) ensures the side chain remains protected during the entire process until the final global deprotection via hydrogenation. oup.com

Table 2: Examples of Protected Peptide Intermediates Synthesized Using Asp(OBzl)

| Protected Peptide Intermediate | Synthetic Strategy | Parent Molecule/Target | Reference |

| Z-Asp(OBzl)–Arg(NO₂)–Val-Tyr(Bzl)-Ile-His(Bzl)-Pro-Phe-OBzl | Solution-Phase ("Hold-in-Solution") | Angiotensin II | oup.com |

| Ac-Ser(Bzl)-Asp(OBzl)-Ala-Ala-Val-Asp(OBzl)-...-resin | Solid-Phase (Boc/Bzl) | Thymosin α1 | google.com |

| Mpa(SBzl)-D-Tyr(Et)-Ile-Thr(Bzl)-Asn-Cys(Bzl)-Pro-OH | Solution-Phase (Fragment Condensation) | Atosiban | polypeptide.com |

| Z-Trp-Ala-Gly-Gly-Asp(OBzl)-Ala-Ser(Bzl)-Gly-Glu(OBzl)-OBzl | Solution-Phase ("Hold-in-Solution") | Delta-Sleep-Inducing Peptide (DSIP) | oup.com |

Advanced Applications in Biomolecule Construction

The precise control over side-chain functionality offered by derivatives like this compound is fundamental to the construction of advanced biomolecules beyond linear peptides. These applications leverage the ability to selectively deprotect and modify the aspartate side chain to build complex architectures.

This includes the synthesis of side chain-to-side chain cyclic peptides, which often exhibit enhanced stability and conformational rigidity compared to their linear counterparts. ub.edu The strategy involves synthesizing a linear peptide with two side chains protected by mutually orthogonal groups. Selective deprotection of these two side chains allows for an intramolecular cyclization reaction while the peptide remains anchored to the resin or in solution. The use of an Asp(OBzl) residue in combination with another suitably protected amino acid (e.g., Lys(Fmoc)) would allow for selective deprotection (hydrogenolysis for Bzl, base for Fmoc) and subsequent side-chain linkage.

Furthermore, this compound and similar protected amino acids are used in the construction of peptide conjugates. nih.gov In this field, peptides are linked to other bioactive molecules, such as heterocycles, to create hybrid molecules with novel therapeutic properties. For example, researchers have conjugated anionic amino acids like glutamic acid and aspartic acid (using protected forms like p-TsOH·NH2-Asp(OBzl)) to quinazolinone scaffolds to develop new antimicrobial agents. nih.gov The ability to selectively deprotect the side chain is crucial for performing the conjugation chemistry without affecting the rest of the peptide. Such strategies are vital in developing new classes of therapeutics and advanced biomaterials like peptide-based self-assembled monolayers (SAMs) for applications in biosensing and tissue engineering. rsc.org

Synthesis of Aspartic Acid-Containing Peptides and Peptidomimetics

This compound is a key reagent for the incorporation of a C-terminal amidated aspartic acid residue into a peptide sequence. The presence of a terminal amide is a common feature in many biologically active peptides, often contributing to increased stability against enzymatic degradation and enhanced receptor binding affinity.

In peptide synthesis, building blocks with protected side chains are essential. The benzyl ester protecting the aspartic acid side chain in this compound is a semi-permanent protecting group, stable to the conditions used for the removal of temporary Nα-protecting groups like Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl). ekb.egwiley-vch.de For instance, in the synthesis of a protected angiotensin II fragment, Z-Asp(OBzl)-OH was utilized, highlighting the importance of the benzyl side-chain protection in building complex sequences. oup.com Similarly, this compound can be used as the starting point for a peptide chain or coupled as a fragment, providing the Asp(OBzl) moiety with a pre-formed C-terminal amide.

The synthesis of peptidomimetics, molecules that mimic the structure and function of peptides, also benefits from such building blocks. wiley-vch.de The defined stereochemistry and protected functionality of this compound allow for its precise integration into non-natural backbones or structures designed to replicate the spatial arrangement of key peptide residues.

Table 1: Comparison of Aspartic Acid Derivatives in Peptide Synthesis

| Compound | Structure | Key Features | Typical Application |

|---|---|---|---|

| This compound | HCl·H-Asp(OBzl)-NH2 | Free α-amino group; Benzyl-protected side chain; C-terminal amide. | Incorporation of a C-terminal amidated Asp residue. |

| Fmoc-Asp(OtBu)-OH | Fmoc-Asp(O-tert-Butyl)-OH | Fmoc N-terminal protection; Acid-labile tert-Butyl side-chain protection. | Standard building block for Fmoc-based solid-phase peptide synthesis (SPPS). medchemexpress.com |

| Boc-Asp(OBzl)-OH | Boc-Asp(OBzl)-OH | Boc N-terminal protection; Benzyl side-chain protection removable by hydrogenolysis. | Used in Boc-based SPPS or solution-phase synthesis. tu-darmstadt.de |

| Z-Asp(OBzl)-OH | Z-Asp(OBzl)-OH | Z (Benzyloxycarbonyl) N-terminal protection; Benzyl side-chain protection. | Classical solution-phase synthesis; both groups removed by hydrogenolysis. oup.com |

Contribution to Complex Natural Product Total Synthesis (e.g., Macrocycles)

The total synthesis of complex natural products, particularly macrocyclic peptides, often requires sophisticated strategies involving orthogonally protected building blocks to achieve regioselective bond formation. rsc.org Macrocyclization, the formation of a large ring structure, is a critical step that imparts conformational rigidity and often enhances the biological activity of the peptide. nih.govbiorxiv.org

This compound is an ideal precursor for syntheses involving side-chain to side-chain or side-chain to terminus cyclization. A linear peptide can be assembled, incorporating an N-terminally protected Asp(OBzl) residue. Following the assembly of the linear precursor, the benzyl group on the aspartic acid side chain can be selectively removed by catalytic hydrogenolysis. This unmasks a carboxylic acid functional group, which can then be activated and reacted with another deprotected side-chain, such as the ε-amino group of a lysine residue, to form the macrocyclic structure. ub.edu

This strategy was demonstrated in the synthesis of a cyclic peptide analog of deltorphin, where orthogonally protected glutamic acid and lysine residues were used for the key cyclization step. ub.edu The use of a benzyl-protected aspartic acid residue would follow a similar logic, providing a crucial handle for intramolecular ring closure without affecting other sensitive parts of the molecule. This controlled deprotection and cyclization is fundamental to the successful synthesis of many complex peptide natural products and their analogs. eurpepsoc.comresearchgate.net

Table 2: Proposed Strategy for Macrocyclization Using an Asp(OBzl) Residue

| Step | Action | Reagents/Conditions | Result |

|---|---|---|---|

| 1 | Linear Peptide Synthesis | Standard SPPS using Fmoc-amino acids, including Fmoc-Lys(Boc)-OH and Fmoc-Asp(OBzl)-OH. | Resin-bound linear peptide with orthogonal side-chain protection. |

| 2 | Selective Deprotection (Side Chain 1) | Pd catalyst, H2 source (e.g., H2 gas, cyclohexadiene). | Cleavage of the benzyl (OBzl) group to reveal the Asp side-chain carboxyl group. |

| 3 | Selective Deprotection (Side Chain 2) | Mild acid (e.g., dilute TFA). | Cleavage of the Boc group to reveal the Lys side-chain amino group. |

| 4 | On-Resin Macrocyclization | Peptide coupling reagents (e.g., PyBOP, HOBt/DIPCDI) under high dilution. | Formation of a side-chain to side-chain lactam bridge. |

Role in the Synthesis of Modified Peptides (e.g., Phosphopeptides)

Post-translational modifications, such as phosphorylation, are critical for cellular signaling and protein function. The chemical synthesis of modified peptides, like phosphopeptides, is essential for studying these processes. researchgate.net This synthesis requires a careful selection of protecting groups that are compatible with the phosphate moiety and the synthetic conditions. researchgate.net

The benzyl group used to protect the side chain in this compound is highly compatible with phosphopeptide synthesis. thieme-connect.de The synthesis of phosphopeptides often involves the incorporation of amino acids bearing phosphate groups protected by acid-labile (e.g., tert-butyl) or other specialized protecting groups. researchgate.net The benzyl group on the Asp side chain is stable to the acidic conditions used to remove tert-butyl groups.

Crucially, the deprotection of the benzyl group via hydrogenolysis is orthogonal to the deprotection of many phosphate esters and to the final acid-mediated cleavage of the peptide from the solid support resin. researchgate.netthieme-connect.de For example, research has shown the successful synthesis of a protected tripeptide, Boc-Glu(OBzl)-Ser(PO3BrBzl2)-Leu-OBzl, where a benzyl-protected acidic residue coexists with a protected phosphoserine. researchgate.net This demonstrates the chemical compatibility and strategic advantage of using benzyl protection on aspartic or glutamic acid residues when constructing sequences that are to be phosphorylated or that already contain phosphorylated amino acids. Therefore, this compound can be effectively used to build peptide segments for incorporation into larger phosphopeptide structures.

Table 3: Orthogonality of Protecting Groups in Phosphopeptide Synthesis

| Protecting Group | Amino Acid Moiety | Typical Cleavage Condition | Compatibility with Asp(OBzl) |

|---|---|---|---|

| Benzyl (Bzl/OBzl) | Asp side chain, Ser/Thr/Tyr hydroxyl | Catalytic Hydrogenolysis (e.g., H2/Pd) | N/A (This is the group of interest) |

| Fmoc | α-Amino group | Piperidine in DMF | Orthogonal |

| Boc | α-Amino group, Lys side chain | Mild Acid (e.g., TFA) | Orthogonal |

| tert-Butyl (tBu) | Asp/Glu side chain, Ser/Thr/Tyr hydroxyl, Phosphate group | Mild to Strong Acid (e.g., TFA) | Orthogonal |

| Allyl/Alloc | Carboxyl, Hydroxyl, or Amino groups | Pd(0) catalysis | Orthogonal |

Mechanistic and Side Reaction Studies Involving H-asp Obzl -nh2 Hcl Derivatives

Investigation of Aspartimide Formation and Related Cyclization Side Reactions

Aspartimide formation is a significant side reaction during peptide synthesis, particularly in Fmoc-based solid-phase peptide synthesis (SPPS). This intramolecular cyclization occurs when the nitrogen atom of the peptide bond C-terminal to the aspartic acid residue attacks the side-chain carbonyl carbon of the aspartate, which is activated by the β-ester protecting group. The benzyl ester in H-Asp(obzl)-NH2 HCl can facilitate this reaction.

The mechanism involves the deprotonation of the backbone amide nitrogen under basic conditions, such as the piperidine used for Fmoc group removal, followed by nucleophilic attack on the side-chain ester to form a five-membered succinimide ring, the aspartimide. sigmaaldrich.comub.edu This aspartimide intermediate is susceptible to nucleophilic attack by piperidine or water. Attack by water can lead to a mixture of the desired α-aspartyl peptide and the undesired β-aspartyl peptide, which is often difficult to separate from the target peptide. sigmaaldrich.comoup.com Attack by piperidine can result in the formation of α- and β-piperidide adducts. sigmaaldrich.com

Several factors influence the rate of aspartimide formation:

Amino Acid Sequence: The nature of the amino acid following the aspartic acid residue is critical. Sequences containing Asp-Gly are particularly prone to aspartimide formation due to the lack of steric hindrance from the glycine side chain. oup.comuwec.edu Other residues with small side chains like Ser and Asn also increase the likelihood of this side reaction. oup.com

Reaction Conditions: The use of bases like piperidine during Fmoc deprotection is a primary driver of aspartimide formation. sigmaaldrich.comuwec.edu The duration and temperature of base treatment can significantly impact the extent of this side reaction.

Protecting Group: The type of ester protecting the aspartic acid side chain plays a crucial role. While the benzyl group (Bzl) in Asp(OBzl) is susceptible, other more sterically hindered protecting groups have been developed to mitigate this issue. oup.com

Table 1: Factors Influencing Aspartimide Formation

| Factor | Influence on Aspartimide Formation | Example |

|---|---|---|

| Amino Acid Sequence | Residues with small side chains C-terminal to Asp increase the rate. | Asp-Gly sequences are highly susceptible. oup.comuwec.edu |

| Base Exposure | Prolonged exposure to base during Fmoc deprotection promotes cyclization. | Treatment with 20% piperidine in DMF. uwec.edu |

| Protecting Group | Less sterically hindered protecting groups are more prone to nucleophilic attack. | The benzyl (Bzl) group is more susceptible than bulkier groups like tert-butyl (tBu). oup.comuwec.edu |

| Temperature | Higher temperatures can accelerate the rate of side reactions. | Cleavage at lower temperatures can reduce aspartimide formation. sigmaaldrich.com |

Influence of Protecting Group Lability on Reaction Pathways and Selectivity

The choice of protecting group for the β-carboxyl function of aspartic acid is a key determinant of the reaction's success, directly influencing both the desired reaction pathway and the prevalence of side reactions. The benzyl group (OBzl) in this compound is a common choice, particularly in Boc/Bzl-based peptide synthesis strategies. iris-biotech.depeptide.com

The lability of the OBzl group under different conditions dictates its suitability. In Boc chemistry, the Boc group is removed with moderate acid (e.g., TFA), while the OBzl group requires a stronger acid like hydrogen fluoride (HF) for cleavage. iris-biotech.depeptide.com This difference in lability allows for selective deprotection. However, this protection scheme is not entirely orthogonal, as both groups are acid-labile. iris-biotech.de

The OBzl group's susceptibility to both acidic and basic conditions can lead to side reactions. Under the strongly acidic conditions required for its removal, aspartimide formation can still occur. uwec.edu For instance, treatment of an Asp(OBzl)-Gly sequence with HF can lead to significant aspartimide formation. uwec.edu

To circumvent these issues, various other protecting groups have been developed with different labilities:

tert-Butyl (tBu): Used in Fmoc/tBu strategies, the tBu group is acid-labile and generally more resistant to base-catalyzed aspartimide formation than the OBzl group due to steric hindrance. oup.comuwec.edu However, it is not completely immune, especially in susceptible sequences. oup.com

Cyclohexyl (Chx): While commercially available and widely used, the cyclohexyl ester does not completely prevent aspartimide formation, although it can reduce it compared to the benzyl ester. oup.com

Bulky Alkyl Groups: More sterically demanding groups like cyclopentyl (Cpe), cycloheptyl (Chp), and adamantyl (Ada) have been employed to further hinder nucleophilic attack and reduce cyclization. oup.com

2-phenylisopropyl (Pp) and 3-methyl-3-pentyl (Mpe): These are examples of other bulky protecting groups designed to minimize aspartimide formation.

Table 2: Comparison of Aspartic Acid Side-Chain Protecting Groups

| Protecting Group | Abbreviation | Common Synthesis Strategy | Lability/Cleavage Conditions | Resistance to Aspartimide Formation |

|---|---|---|---|---|

| Benzyl | Bzl | Boc/Bzl | Strong acid (e.g., HF) iris-biotech.depeptide.com | Moderate; susceptible in Asp-Gly sequences. uwec.edu |

| tert-Butyl | tBu | Fmoc/tBu | Acid (e.g., TFA) iris-biotech.de | Good, but not absolute, especially with base. oup.comuwec.edu |

| Cyclohexyl | Chx | Boc/Bzl | Strong acid | Better than Bzl, but still significant. oup.com |

| 3-methyl-3-pentyl | Mpe | Fmoc | Acid | High |

| 2-(4-biphenylyl)-prop-2-yl | Bp | Fmoc | Acid | High |

Mechanistic Insights into Peptide Bond Formation with Asp(OBzl) Residues

The formation of a peptide bond involves the nucleophilic attack of the amino group of one amino acid on the activated carboxyl group of another. libretexts.org When the C-terminal residue is an aspartic acid derivative like H-Asp(obzl)-NH2, the process is generally straightforward. However, when an Asp(OBzl) residue is being coupled to a growing peptide chain, the presence of the side-chain ester can influence the reaction.

The activation of the α-carboxyl group of an N-protected Asp(OBzl) amino acid is a critical step. Common activating agents include carbodiimides (like DCC or DIC) often in the presence of an additive like HOBt or HOAt to suppress racemization and other side reactions. The activated species, such as an O-acylisourea or an active ester, is then susceptible to nucleophilic attack by the N-terminal amine of the peptide chain.

While the primary reaction is the formation of the α-peptide bond, the presence of the β-ester introduces the possibility of side reactions. Even during the coupling step, particularly if the activation is prolonged or inefficient, there is a risk of intramolecular cyclization to form an aspartimide, although this is more commonly associated with the deprotection steps in SPPS. researchgate.net

Table 3: Compound Names Mentioned in the Article

| Abbreviation/Common Name | Full Chemical Name |

|---|---|

| This compound | L-Aspartic acid α-amide β-benzyl ester hydrochloride iris-biotech.de |

| Asp(OBzl) | Aspartic acid β-benzyl ester |

| Boc | tert-Butoxycarbonyl |

| Fmoc | 9-Fluorenylmethyloxycarbonyl |

| TFA | Trifluoroacetic acid |

| HF | Hydrogen fluoride |

| DMF | Dimethylformamide |

| Asp-Gly | Aspartyl-glycine |

| Asp-Ser | Aspartyl-serine |

| Asp-Asn | Aspartyl-asparagine |

| tBu | tert-Butyl |

| Chx | Cyclohexyl |

| Cpe | Cyclopentyl |

| Chp | Cycloheptyl |

| Ada | Adamantyl |

| DCC | Dicyclohexylcarbodiimide |

| DIC | Diisopropylcarbodiimide |

| HOBt | Hydroxybenzotriazole |

| HOAt | 1-Hydroxy-7-azabenzotriazole |

Analytical Methodologies for Research Purity and Structural Integrity of Products

Chromatographic Techniques for Separation and Purity Assessment of Synthetic Peptides (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC), particularly in the reversed-phase (RP-HPLC) mode, is the cornerstone for the analysis and purification of synthetic peptides. hplc.eupepdd.comamericanpeptidesociety.org This technique separates molecules based on their hydrophobicity. renyi.hu In RP-HPLC, the peptide is loaded onto a column containing a hydrophobic stationary phase, like C18 silica. americanpeptidesociety.org A mobile phase, typically a mixture of water and an organic solvent such as acetonitrile, is then used to elute the peptides. americanpeptidesociety.orgrenyi.hu A gradient is often employed where the concentration of the organic solvent is gradually increased, causing more hydrophobic peptides to elute later than more hydrophilic ones. renyi.hunih.gov

The purity of a synthetic peptide like H-Asp(obzl)-NH2 hcl is determined by analyzing the resulting chromatogram. The main peak, corresponding to the target peptide, is integrated, and its area is compared to the total area of all peaks detected at a specific wavelength (typically 210-220 nm for peptide bonds). pepdd.com This allows for the quantification of purity, with research-grade peptides often requiring purities greater than 95%. pepdd.com RP-HPLC is highly effective at separating the target peptide from various impurities that can arise during synthesis, including deletion sequences, incompletely deprotected products, and by-products from side reactions. pepdd.com

The high-resolution capability of RP-HPLC allows for the separation of peptides that differ by even a single amino acid. hplc.euharvardapparatus.com The choice of stationary phase and mobile phase modifiers, such as trifluoroacetic acid (TFA), can be optimized to achieve the best separation for a particular peptide. hplc.eunih.gov

Table 1: Typical RP-HPLC Parameters for Peptide Analysis

| Parameter | Typical Setting | Purpose |

| Column | C18, C8, C4, Phenyl | Provides the hydrophobic stationary phase for separation. C18 is very common for peptides. hplc.euamericanpeptidesociety.org |

| Mobile Phase A | 0.1% TFA in Water | The aqueous component of the mobile phase. TFA acts as an ion-pairing agent to improve peak shape. hplc.eunih.gov |

| Mobile Phase B | 0.1% TFA in Acetonitrile | The organic component of the mobile phase used for elution. hplc.eunih.gov |

| Gradient | Linear increase in %B | Gradually increases the organic solvent concentration to elute peptides based on hydrophobicity. renyi.hunih.gov |

| Flow Rate | 1.0 mL/min (analytical) | Controls the speed of the mobile phase through the column. nih.gov |

| Detection | UV at 210-220 nm | Detects the peptide bonds, allowing for quantification of the peptide. pepdd.com |

Spectroscopic Approaches for Advanced Structural Elucidation of Peptide Products

While chromatography is excellent for purity assessment, spectroscopic methods are indispensable for confirming the chemical structure of the synthesized peptide. Mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are two of the most powerful techniques used for this purpose. outsourcedpharma.com

Mass Spectrometry (MS) provides highly accurate information about the molecular weight of the peptide. biopharmaspec.com This is crucial for confirming that the correct amino acids have been incorporated and that any protecting groups have been successfully removed. Techniques like Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used to ionize the peptide for MS analysis. nih.govresearchgate.net Tandem mass spectrometry (MS/MS) can further be used to fragment the peptide, providing sequence information and confirming the order of the amino acids. biopharmaspec.com For a compound like this compound, MS would be used to verify the presence of the benzyl protecting group on the aspartic acid side chain and the amide group at the C-terminus.

Nuclear Magnetic Resonance (NMR) Spectroscopy offers a detailed, atom-level picture of the peptide's structure in solution. chapman.edunih.gov One-dimensional (1D) and two-dimensional (2D) NMR experiments can be used to identify the individual amino acid residues and to confirm their connectivity. nih.govnih.gov For this compound, ¹H NMR would show characteristic signals for the protons of the aspartic acid backbone, the benzyl group, and the amide group. wiley-vch.deub.edu 2D NMR techniques, such as COSY and TOCSY, can establish through-bond correlations between protons within the same amino acid residue, while NOESY can reveal through-space proximities between protons, which is more critical for determining the three-dimensional structure of larger peptides. nih.gov NMR is also a powerful tool for identifying and characterizing impurities, including structural isomers. nih.gov

Table 2: Spectroscopic Data for Structural Confirmation

| Technique | Information Obtained | Relevance for this compound |

| Mass Spectrometry (MS) | Molecular Weight, Sequence Information | Confirms the mass of the protected amino acid derivative and can help identify impurities. biopharmaspec.com |

| ¹H NMR | Proton environment and connectivity | Identifies the presence of the benzyl group, the amide protons, and the aspartic acid backbone protons. wiley-vch.deub.edu |

| ¹³C NMR | Carbon skeleton | Provides complementary structural information to ¹H NMR, confirming the carbon framework of the molecule. rsc.org |

| 2D NMR (COSY, NOESY) | 3D structure and conformation | Confirms the covalent structure and can provide information on the preferred conformation in solution. nih.gov |

Methods for Stereochemical Purity Evaluation in Synthetic Peptide Products

The biological activity of a peptide is critically dependent on its stereochemistry. During peptide synthesis, there is a risk of racemization, where the L-amino acid can convert to its D-isomer. researchgate.net Therefore, it is essential to evaluate the stereochemical purity of the final peptide product. researchgate.net

Several methods are employed for this purpose:

Chiral High-Performance Liquid Chromatography (Chiral HPLC): This technique uses a chiral stationary phase (CSP) to separate enantiomers. sigmaaldrich.comtandfonline.com For protected amino acids like this compound, a suitable chiral column can directly separate the L- and D-isomers, allowing for the quantification of any enantiomeric impurity. tandfonline.com Polysaccharide-based and macrocyclic glycopeptide-based CSPs have shown great success in separating N-protected amino acids. sigmaaldrich.comphenomenex.com

Gas Chromatography (GC) on a Chiral Column: After hydrolysis of the peptide into its constituent amino acids, they can be derivatized to make them volatile and then analyzed by GC using a chiral column. acs.orgnih.gov This method can accurately determine the enantiomeric excess (%ee) of each amino acid in the peptide. nih.gov

Derivatization with a Chiral Reagent followed by HPLC or LC-MS: A common approach involves reacting the hydrolyzed amino acids with a chiral derivatizing agent, such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, or FDAA). researchgate.netacs.org This converts the enantiomeric amino acids into diastereomers, which can then be separated and quantified using standard reversed-phase HPLC. researchgate.netresearchgate.net Combining this with mass spectrometry (LC-MS) enhances sensitivity and specificity. mdpi.com To account for any racemization that might occur during the acid hydrolysis step, the hydrolysis can be performed in deuterated acid, which labels any newly formed D-isomers. researchgate.netresearchgate.net

The determination of enantiomeric excess is a critical quality control step, as even small amounts of the wrong stereoisomer can significantly impact the biological properties of the peptide. researchgate.net

Table 3: Methods for Stereochemical Purity Analysis

| Method | Principle | Application |

| Chiral HPLC | Direct separation of enantiomers on a chiral stationary phase. sigmaaldrich.comtandfonline.com | Analysis of the intact protected amino acid or peptide to determine enantiomeric purity. phenomenex.com |

| Chiral GC | Separation of volatile, derivatized enantiomers on a chiral GC column. acs.orgnih.gov | Quantification of the enantiomeric ratio of individual amino acids after peptide hydrolysis. nih.gov |

| Marfey's Method | Derivatization with a chiral reagent to form diastereomers, followed by separation using standard RP-HPLC. researchgate.netacs.org | A robust and widely used method for determining the enantiomeric composition of amino acids in a peptide. researchgate.netmdpi.com |

Future Directions and Emerging Research Avenues for H-asp Obzl -nh2 Hcl Chemistry

Development of Green Chemistry Approaches for its Synthesis and Utilization

The traditional methods for peptide synthesis are often criticized for their heavy reliance on hazardous solvents and reagents, generating significant chemical waste. Consequently, a major thrust in modern peptide chemistry is the development of greener alternatives. For the synthesis and application of H-Asp(obzl)-NH2 HCl and other peptide building blocks, research is focused on several key areas:

Eco-friendly Solvents: A significant portion of the waste generated during peptide synthesis comes from solvents like dimethylformamide (DMF) and dichloromethane (DCM). rsc.orgresearchgate.net Researchers are actively exploring greener alternatives such as propylene carbonate, which has shown promise as a viable replacement in both solution- and solid-phase peptide synthesis. rsc.orgresearchgate.net The use of water as a solvent is also a major goal, though challenges related to the solubility of protected amino acids remain. advancedchemtech.com

Alternative Energy Sources: Microwave-assisted peptide synthesis (MAPS) has emerged as a powerful tool for accelerating reaction times and improving yields. biomatik.com This technology can also facilitate the use of more environmentally friendly solvents. biomatik.com

Atom Economy: Efforts are underway to improve the atom economy of peptide coupling reactions by minimizing the use of excess reagents and developing more efficient coupling agents. rsc.org

The table below summarizes some of the green chemistry approaches being explored in peptide synthesis, which are directly relevant to the use of this compound.

| Green Chemistry Approach | Description | Potential Advantages |

| Alternative Solvents | Replacing traditional hazardous solvents (e.g., DMF, DCM) with greener options like propylene carbonate or water. rsc.orgadvancedchemtech.com | Reduced toxicity and environmental impact. oxfordglobal.com |

| Microwave-Assisted Synthesis | Utilizing microwave irradiation to accelerate coupling and deprotection steps. biomatik.com | Faster reaction times, increased efficiency, and potential for using greener solvents. biomatik.com |

| Flow Chemistry | Performing synthesis in a continuous flow system rather than in batch mode. oxfordglobal.com | Reduced reagent and solvent consumption, and improved control over reaction parameters. oxfordglobal.com |

| Enzymatic Ligation | Using enzymes to ligate peptide fragments. | High specificity and mild reaction conditions. |

Role in Automated Peptide Synthesis and High-Throughput Screening Library Generation

The demand for synthetic peptides in drug discovery and biomedical research has fueled the development of automated peptide synthesizers and high-throughput screening (HTS) methodologies. This compound, as a fundamental building block, plays a crucial role in these automated processes.

Automated solid-phase peptide synthesis (SPPS) relies on the sequential addition of protected amino acids to a growing peptide chain anchored to a solid support. researchgate.net The benzyl protecting group on the side chain of this compound is compatible with the most common Fmoc (9-fluorenylmethyloxycarbonyl) and Boc (tert-butyloxycarbonyl) protection strategies used in automated synthesis. peptide.combiosynth.com

Furthermore, the generation of large peptide libraries for HTS is a powerful tool for identifying new drug leads and biological probes. tangobio.comnih.gov Automated synthesizers can be programmed to generate hundreds or even thousands of different peptide sequences in parallel. biotage.com The availability of high-quality building blocks like this compound is essential for the successful construction of these complex libraries. The efficiency and reliability of incorporating this aspartic acid derivative directly impact the quality and diversity of the resulting peptide library.

Exploration of New Orthogonal Protecting Group Strategies for Aspartic Acid Derivatives

However, the quest for even more robust and orthogonal protecting group strategies for aspartic acid is an active area of research. Orthogonality refers to the ability to selectively remove one protecting group in the presence of others, which is crucial for complex peptide modifications like cyclization or branching. iris-biotech.deiris-biotech.de

Emerging strategies to suppress aspartimide formation and enhance orthogonality for aspartic acid derivatives include:

Bulky Protecting Groups: The use of sterically hindered protecting groups on the aspartic acid side chain can physically block the approach of the backbone amide nitrogen, thereby preventing aspartimide formation. biotage.com Examples include the 2,4-dimethyl-3-pentyl ester, which has shown significant resistance to base-catalyzed aspartimide formation. researchgate.net

Backbone Protection: Another approach involves the temporary protection of the backbone amide nitrogen of the amino acid following the aspartic acid residue. peptide.comnih.gov This strategy completely prevents aspartimide formation by blocking the nucleophilic nitrogen.

Novel Cleavage Chemistries: Researchers are exploring new protecting groups that can be removed under very specific and mild conditions, offering a higher degree of orthogonality. For instance, the development of protecting groups that can be cleaved by specific enzymes or light could provide new avenues for selective deprotection.

The table below outlines some of the protecting groups used for the side chain of aspartic acid and their characteristics.

| Protecting Group | Abbreviation | Cleavage Conditions | Key Features |

| Benzyl | Bzl | Strong acid (e.g., HF) | Commonly used in Boc chemistry. peptide.com |

| tert-Butyl | tBu | Moderate acid (e.g., TFA) | Standard for Fmoc chemistry. iris-biotech.de |

| Allyl | All | Pd(0) catalysis | Orthogonal to both Boc and Fmoc strategies. peptide.com |

| 2,4-Dimethyl-3-pentyl | - | Strong acid | Offers high steric hindrance against aspartimide formation. researchgate.net |

| Cyanosulfurylide | CSY | Oxidative conditions | Prevents aspartimide formation and increases solubility. rsc.org |

Expansion of Applications in Chemical Biology Tool Development and Probe Synthesis

Aspartic acid derivatives, including this compound, are valuable components in the synthesis of chemical biology tools and molecular probes. These tools are designed to study biological processes in living systems with high precision.

The benzyl-protected side chain of this compound can be deprotected to reveal a carboxylic acid, which can then be functionalized with a variety of moieties, such as:

Biotin: For affinity purification of target proteins. nih.gov

Fluorescent Dyes: For imaging and tracking the localization of peptides within cells. rsc.org

Photoaffinity Labels: To covalently crosslink a peptide to its binding partner upon photoactivation, allowing for the identification of protein-protein interactions. nih.govnih.gov

Nitroxide Spin Labels: For studying protein structure and dynamics using electron paramagnetic resonance (EPR) spectroscopy. researchgate.net

The ability to incorporate a functionalizable handle at a specific position within a peptide sequence is critical for designing effective probes. The use of this compound and other orthogonally protected aspartic acid derivatives allows for the precise placement of these functionalities, enabling the creation of sophisticated tools for dissecting complex biological pathways. For example, aspartic acid derivatives have been used in the solid-phase synthesis of biotinylated cross-linking probes for membrane receptors and in the creation of fluorescent amino acids for studying enzyme mechanisms. nih.govrsc.org

Q & A

Q. Validation :

- Purity : Analytical HPLC (λ = 214 nm) with retention time matching a reference standard.

- Structural Confirmation : ESI-MS for molecular weight verification (e.g., [M+H]⁺ calculated for C₁₄H₂₀ClN₂O₅: 355.1; observed: 355.3 ± 0.2) .

How can researchers resolve contradictions in solubility data for this compound under varying pH conditions?

Advanced Research Question

Solubility discrepancies often arise from differences in solvent systems or protonation states. A systematic approach includes:

-

pH-Dependent Solubility Profiling : Prepare buffers (pH 2–8) and measure solubility via nephelometry. Example

pH Solubility (mg/mL) 2 15.2 ± 0.5 7 2.1 ± 0.3 -

Ionic Strength Effects : Compare solubility in 0.1 M vs. 0.5 M NaCl to assess counterion interactions .

-

Validation : Cross-reference with NMR (¹H, 600 MHz) to confirm aggregation or salt formation at low pH .

What experimental designs are suitable for studying this compound’s role in enzyme-substrate interactions?

Advanced Research Question

For kinetic studies:

- Enzyme Selection : Use trypsin-like proteases due to Asp’s carboxylate specificity.

- Substrate Design : Incorporate this compound into fluorogenic substrates (e.g., Ac-Asp(OBzl)-NH2-AMC).

- Assay Conditions :

- Kinetics : Monitor AMC release (λₑₓ = 380 nm, λₑₘ = 460 nm) under pseudo-first-order conditions ([S] ≪ Kₘ).

- Data Analysis : Fit to Michaelis-Menten equation; compare kₐₜ/Kₘ with non-benzylated analogs to quantify steric effects .

How can researchers mitigate degradation of this compound during long-term storage?

Basic Research Question

Stability is pH- and temperature-dependent. Recommended protocols:

- Storage Conditions : Lyophilized powder at -20°C in argon-flushed vials (degradation <1% over 12 months).

- In-Solution Stability : For aqueous use, prepare fresh solutions in 0.1 M HCl (pH 2.0) to prevent hydrolysis of the benzyl ester .

- Degradation Monitoring : Periodic LC-MS analysis to detect hydrolysis byproducts (e.g., free Asp-NH2) .

What methodologies are effective for analyzing chiral purity in this compound?

Advanced Research Question

Chiral integrity is critical for peptide bioactivity. Strategies include:

- Chiral HPLC : Use a Chirobiotic T column (mobile phase: 80:20 hexane:ethanol + 0.1% DEA) to resolve D/L-Asp enantiomers.

- Circular Dichroism (CD) : Compare spectra with enantiopure standards; Asp(OBzl) exhibits a characteristic negative band at 210–220 nm .

- Stereochemical Validation : Co-inject with a racemic mixture; absence of split peaks confirms enantiopurity .

How should researchers address batch-to-batch variability in this compound synthesis?

Advanced Research Question

Variability often stems from incomplete coupling or cleavage. Solutions include:

-

Process Analytical Technology (PAT) : Monitor coupling efficiency via in situ FTIR (disappearance of Fmoc peak at 3100 cm⁻¹) .

-

Quality Control Metrics :

Parameter Acceptable Range Purity (HPLC) ≥98% Residual TFA ≤0.5% (by ¹⁹F NMR) Water Content ≤1.0% (Karl Fischer) -

Root-Cause Analysis : Use design of experiments (DoE) to optimize reaction time, temperature, and reagent ratios .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.